molecular formula C22H15Cl3N4O3 B2691879 2-(3-(4-氯苄基)-2,4-二氧代-3,4-二氢吡啶并[3,2-d]嘧啶-1(2H)-基)-N-(3,4-二氯苯基)乙酰胺 CAS No. 923122-96-7

2-(3-(4-氯苄基)-2,4-二氧代-3,4-二氢吡啶并[3,2-d]嘧啶-1(2H)-基)-N-(3,4-二氯苯基)乙酰胺

货号: B2691879
CAS 编号: 923122-96-7
分子量: 489.74
InChI 键: VJMPSKDNMFAXFW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance . Another method involves the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised . Another method involves the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .

科学研究应用

合成和生物活性

嘧啶衍生物已被合成并评估了各种生物活性。例如,N-(4,6-二取代-2-嘧啶基)-2,4-二氯苯氧基乙酰胺系列的合成证明了对特定杂草物种的显着除草活性,展示了这些化合物潜在的农业应用 (方海滨,2007)。此外,在与噻吩环稠合的嘧啶酮和恶嗪酮衍生物中观察到抗菌特性,表明它们在开发新的抗菌剂方面具有潜力 (A. Hossan 等人,2012)

HIV-1 蛋白酶抑制

通过将嘧啶碱基整合到 P2 配体中,HIV-1 蛋白酶抑制剂的效力得到了显着提高,对野生型和耐药性 HIV-1 变体均表现出有效的抗病毒活性。这突出了该化合物在 HIV-1 治疗中的潜力 (朱梅等人,2019)

用于糖尿病治疗的 GPR119 激动剂

发现稠合嘧啶衍生物作为有效的 GPR119 激动剂为治疗 2 型糖尿病提供了有希望的途径。这些化合物的优化导致了在动物模型中具有显着激动活性和改善葡萄糖耐受性的类似物的鉴定,强调了嘧啶衍生物在糖尿病管理中的治疗潜力 (K. Negoro 等人,2012)

抗癌药物合成

N-(2-氨基苯基)-2-(2-异丙基苯氧基)乙酰胺已通过计算机建模合成并评估其抗癌活性,靶向 VEGFr 受体。这强调了嘧啶衍生物在设计新型抗癌疗法中的效用 (Gopal Sharma 等人,2018)

作用机制

The mechanism of action of this compound is not specified in the available literature .

安全和危害

The safety and hazards associated with this compound are not specified in the available literature .

未来方向

The future directions for the study of this compound are not specified in the available literature .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid. This intermediate is then reacted with 3,4-dichloroaniline to form the desired product.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "3,4-dichloroaniline" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base such as potassium hydroxide to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with 3,4-dichloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide." ] }

CAS 编号

923122-96-7

分子式

C22H15Cl3N4O3

分子量

489.74

IUPAC 名称

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C22H15Cl3N4O3/c23-14-5-3-13(4-6-14)11-29-21(31)20-18(2-1-9-26-20)28(22(29)32)12-19(30)27-15-7-8-16(24)17(25)10-15/h1-10H,11-12H2,(H,27,30)

InChI 键

VJMPSKDNMFAXFW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC(=C(C=C3)Cl)Cl)CC4=CC=C(C=C4)Cl)N=C1

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。